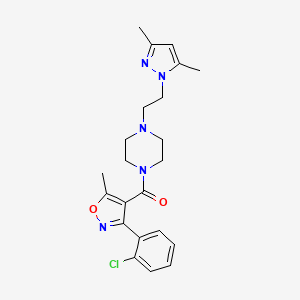

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN5O2/c1-15-14-16(2)28(24-15)13-10-26-8-11-27(12-9-26)22(29)20-17(3)30-25-21(20)18-6-4-5-7-19(18)23/h4-7,14H,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAHPMSEEYICRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN2CCN(CC2)C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound known as (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, particularly focusing on its anticancer and anti-inflammatory properties.

The molecular formula of the compound is with a molecular weight of approximately 482.01 g/mol. The structure includes a chlorophenyl group, an isoxazole moiety, and a piperazine derivative, which are key components contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H27ClN4O5S |

| Molecular Weight | 482.01 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway may include the formation of the isoxazole ring followed by the introduction of the piperazine moiety through various coupling reactions.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds containing isoxazole and piperazine structures have been reported to inhibit various cancer cell lines, including:

- A549 (lung cancer)

- HeLa (cervical cancer)

- K562 (chronic myeloid leukemia)

In vitro studies show that such compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, one study reported IC50 values ranging from 3.35 to 5.59 μg/mL against multiple cell lines, indicating potent anticancer activity .

Anti-inflammatory Activity

Additionally, compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

-

Case Study 1: Anticancer Efficacy

- Objective: Evaluate the cytotoxic effects on A549 and HeLa cell lines.

- Method: MTT assay was used to determine cell viability.

- Results: The compound exhibited significant cytotoxicity with IC50 values below 10 μM for both cell lines.

-

Case Study 2: Anti-inflammatory Mechanism

- Objective: Assess the inhibition of TNF-alpha production in HL-60 cells.

- Method: ELISA was performed to quantify cytokine levels.

- Results: The compound reduced TNF-alpha secretion significantly compared to control groups.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The table below compares the target compound with structurally related molecules from the evidence:

Key Observations:

- Isoxazole vs. Thiazole/Triazole : The target’s isoxazole ring differs from thiazole/triazole moieties in analogues. Isoxazoles are less polar than thiazoles, which may alter pharmacokinetic properties like absorption .

- Chlorine Substituents : The 2-chlorophenyl group in the target contrasts with fluorophenyl or bromophenyl groups in analogues. Chlorine’s higher electronegativity could enhance binding affinity in hydrophobic pockets .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.